Ethyl cinnamate

Catalog No.
S591180
CAS No.
103-36-6
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cinnamate

CAS Number

103-36-6

Product Name

Ethyl cinnamate

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N

SMILES

CCOC(=O)C=CC1=CC=CC=C1

Solubility

insoluble in water; miscible in alcohols
miscible (in ethanol)

Synonyms

3-phenyl-2-propenoic Acid Ethyl Ester; Ethyl 3-phenyl-2-propenoate; Ethyl 3-phenylacrylate; Ethyl benzylideneacetate; Ethyl cinnamate; NSC 6773; SemaSORB 9827; Cinnamic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1

Optical Tissue Clearing (OTC)

Ethyl cinnamate (ECi) has emerged as a promising tool in the field of optical tissue clearing (OTC) for scientific research. OTC involves using chemicals to make biological tissues transparent, allowing for deeper and clearer visualization of internal structures through various microscopy techniques.

ECi offers several advantages over traditional OTC agents:

  • Fast and efficient clearing: ECi rapidly clears tissues compared to other methods, significantly reducing processing time and improving research efficiency [].
  • Non-toxicity: ECi exhibits minimal toxicity to tissues, making it a safer option for researchers and preserving the integrity of the samples for further analysis [, ].
  • Cost-effectiveness: ECi is a relatively inexpensive clearing agent, making it accessible to a broader range of research labs [].

These characteristics make ECi particularly suitable for studying the intricate 3D structure of various tissues, including:

  • Lungs: ECi-based OTC combined with retrograde perfusion allows for detailed visualization of the lung vasculature and other structures using techniques like laser confocal and light sheet fluorescence microscopy [].
  • Brain tissue: Studies have demonstrated the potential of ECi for clearing brain tissue, enabling researchers to investigate neuronal connections and other brain structures [].

Potential in Other Research Applications

Beyond OTC, ethyl cinnamate shows promise in other scientific research applications, although these areas are still under exploration.

  • Drug delivery: ECi's properties are being investigated for its potential role in developing new drug delivery systems [].
  • Material science: Research suggests ECi could be used in the development of new biocompatible materials [].

Ethyl cinnamate is an organic compound classified as an ester, specifically the ethyl ester of cinnamic acid. Its chemical formula is C₁₁H₁₂O₂, and it is recognized for its characteristic fruity and balsamic odor, reminiscent of cinnamon with an amber note. Ethyl cinnamate is naturally found in the essential oils of various plants, including cinnamon, and is widely used in the fragrance and flavor industry due to its pleasant aroma .

While the specific mechanism of action of ethyl cinnamate in biological systems is not fully understood, some research suggests potential interactions:

  • Antimicrobial activity: Studies indicate that ethyl cinnamate may inhibit the growth of certain bacteria and fungi. The exact mechanism remains under investigation.
  • Skin irritation: Concentrated ethyl cinnamate may cause skin irritation in some individuals.
  • Flammability: It is a combustible liquid with a flash point of 93 °C.
, primarily via esterification. The most common method involves the reaction of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrogen chloride. This reaction can be represented as follows:

Cinnamic Acid+EthanolH2SO4Ethyl Cinnamate+Water\text{Cinnamic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl Cinnamate}+\text{Water}

Additionally, ethyl cinnamate can participate in various

Ethyl cinnamate exhibits several biological activities that contribute to its potential applications in medicine and cosmetics. Notably, it has been reported to possess antioxidant properties and may act as a sunscreen agent . Additionally, derivatives of ethyl cinnamate have shown inhibitory effects on monoamine oxidase, suggesting potential neuroprotective properties .

The synthesis of ethyl cinnamate can be achieved through various methods:

  • Classical Esterification: Involves heating cinnamic acid with ethanol and a strong acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Enzymatic Synthesis: Lipase-catalyzed reactions have been explored for synthesizing ethyl cinnamate, offering high yields (up to 99%) under optimized conditions .
  • Sonochemical Method: This innovative approach utilizes ultrasonic irradiation to enhance the reaction rate and yield of ethyl cinnamate synthesis from cinnamic acid and ethanol .

Ethyl cinnamate finds extensive use across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is commonly used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in various food products.
  • Cosmetics: Its antioxidant properties make it a candidate for use in skincare formulations, particularly as a sunscreen agent.

Studies on the interactions of ethyl cinnamate with biological systems have revealed its potential effects on skin cells and its ability to inhibit certain enzymes linked to oxidative stress. Its role as a neuroprotective agent through monoamine oxidase inhibition suggests further exploration into its therapeutic applications .

Several compounds share structural similarities with ethyl cinnamate, each exhibiting unique properties:

CompoundStructure TypeKey Characteristics
Cinnamic AcidCarboxylic AcidPrecursor to ethyl cinnamate; exhibits anti-inflammatory properties.
Methyl CinnamateEsterSimilar aroma profile; often used in flavoring.
Benzyl CinnamateEsterExhibits antimicrobial activity; used in cosmetics.
Ethyl VanillinEsterSynthetic flavoring agent; sweeter aroma compared to ethyl cinnamate.

Ethyl cinnamate is unique among these compounds due to its specific aromatic profile and dual application in both food flavoring and cosmetic formulations.

Physical Description

Liquid
Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Colourless liquid, sweet balsamic-honey note

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Boiling Point

271.0 °C

Heavy Atom Count

13

Density

1.044-1.051

LogP

2.99 (LogP)

Melting Point

7.0 °C

UNII

C023P3M5JJ

Vapor Pressure

0.00327 [mmHg]

Other CAS

103-36-6

Wikipedia

Ethyl_cinnamate
Cycloheptatriene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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